molecular formula C14H19NO B3245983 N-(1-phenylcyclohexyl)acetamide CAS No. 17380-71-1

N-(1-phenylcyclohexyl)acetamide

Cat. No.: B3245983
CAS No.: 17380-71-1
M. Wt: 217.31 g/mol
InChI Key: OMRCZJXEIDESNL-UHFFFAOYSA-N
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Description

N-(1-phenylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclohexyl)acetamide typically involves the reaction of 1-phenylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride

    • 1-phenylcyclohexylamine + acetic anhydride → this compound + acetic acid
  • Reaction with Acetyl Chloride

    • 1-phenylcyclohexylamine + acetyl chloride → this compound + hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl or cyclohexyl derivatives.

Scientific Research Applications

N-(1-phenylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including analgesic and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By inhibiting the activity of the NMDA receptor, the compound can modulate neurotransmitter release and neuronal excitability, leading to its potential analgesic and neuroprotective effects .

Comparison with Similar Compounds

N-(1-phenylcyclohexyl)acetamide can be compared to other similar compounds such as phencyclidine (PCP) and ketamine. These compounds share structural similarities and also act on the NMDA receptor. this compound is unique in its specific binding affinity and pharmacological profile, which may result in different therapeutic and side effect profiles .

List of Similar Compounds

    Phencyclidine (PCP): An arylcyclohexylamine with potent anesthetic and hallucinogenic properties.

    Ketamine: A dissociative anesthetic used in human and veterinary medicine.

    Methoxetamine (MXE): A derivative of ketamine with similar dissociative effects.

Properties

IUPAC Name

N-(1-phenylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)15-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRCZJXEIDESNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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